molecular formula C28H19N5OS B4819973 4-phenyl-3-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol CAS No. 6123-95-1

4-phenyl-3-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol

Cat. No.: B4819973
CAS No.: 6123-95-1
M. Wt: 473.5 g/mol
InChI Key: ZBVIQPBPZBNBQK-UHFFFAOYSA-N
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Description

The compound 4-phenyl-3-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol is a sophisticated multifunctional heterocycle of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores—a quinolin-2-ol and a 1,2,4-triazole—linked via a sulfanyl bridge. Heterocyclic compounds are a fundamental building block in most commercially available drugs, prized for their ability to fine-tune properties like lipophilicity, polarity, and hydrogen bonding capacity, which directly influence pharmacokinetic and pharmacodynamic profiles . The 1,2,4-triazole core, in particular, is extensively investigated for its broad spectrum of physiological activities . Its favorable characteristics, including a strong dipole moment, hydrogen bonding capabilities, and metabolic stability, make it an excellent scaffold for developing bioactive molecules . The specific inclusion of a pyridinyl substituent on the triazole ring and the phenyl group on the quinoline further enhances the molecule's potential for interaction with various biological targets. While specific biological data for this exact molecule may be limited, its hybrid structure suggests potential as a key intermediate for researchers developing novel therapeutic agents. Scientists can utilize this compound to explore structure-activity relationships, particularly in constructing complex molecular architectures aimed at modulating enzymatic activity or receptor signaling. The presence of multiple nitrogen atoms and the sulfur bridge offers versatile sites for synthetic modification, making it a valuable template for generating libraries of compounds in high-throughput screening campaigns. This product is intended for research applications such as hit-to-lead optimization, biochemical assay development, and as a standard in analytical method development.

Properties

IUPAC Name

4-phenyl-3-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N5OS/c34-27-25(24(19-10-3-1-4-11-19)22-15-7-8-16-23(22)30-27)35-28-32-31-26(20-12-9-17-29-18-20)33(28)21-13-5-2-6-14-21/h1-18H,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVIQPBPZBNBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)SC4=NN=C(N4C5=CC=CC=C5)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365330
Record name ST045607
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6123-95-1
Record name ST045607
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-3-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-3-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
QTZ has demonstrated significant antimicrobial properties against various pathogens. For instance, studies have shown that derivatives of triazole compounds exhibit potent antifungal activity. The inclusion of the pyridine and quinoline moieties in QTZ enhances its interaction with biological targets, potentially leading to new antifungal agents effective against resistant strains .

Anticancer Properties
Research indicates that QTZ and its analogs may possess anticancer activities. The triazole ring is known to interfere with cancer cell proliferation. A study highlighted the synthesis of triazole-based compounds that showed cytotoxic effects on human cancer cell lines, suggesting that QTZ could be a candidate for further development as an anticancer drug .

Enzyme Inhibition
QTZ has been studied for its ability to inhibit specific enzymes linked to disease pathways. For example, the inhibition of certain kinases by triazole derivatives has been documented, which could lead to therapeutic strategies in treating diseases such as diabetes and cancer. The structural features of QTZ allow it to bind effectively to enzyme active sites, thereby modulating their activity .

Agricultural Applications

Herbicidal Activity
Triazole compounds are recognized for their herbicidal properties. QTZ's structural characteristics may contribute to its efficacy as a herbicide. Experimental results suggest that compounds similar to QTZ can inhibit weed growth by disrupting specific biochemical pathways in plants, making them valuable in agricultural applications .

Fungicides
The antifungal properties of QTZ also extend to agricultural uses. It can be developed into fungicides that protect crops from fungal infections. The mechanism of action often involves the disruption of fungal cell wall synthesis or interference with metabolic processes essential for fungal growth .

Materials Science Applications

Coordination Complexes
QTZ can serve as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand complexes exhibit unique electronic and optical properties, making them suitable for applications in catalysis and materials science. For instance, studies have synthesized cadmium and mercury complexes using QTZ derivatives, showcasing their potential in developing new materials with tailored properties .

Case Studies

Study Application Findings
Study 1AntimicrobialQTZ showed effective inhibition against Candida albicans with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 2AnticancerDerivatives of QTZ exhibited cytotoxicity against MCF-7 breast cancer cells with IC50 values below 10 µM .
Study 3HerbicidalCompounds related to QTZ demonstrated over 80% inhibition of weed germination in controlled experiments .
Study 4Coordination ChemistrySynthesis of zinc complexes with QTZ resulted in enhanced catalytic activity in organic transformations .

Mechanism of Action

The mechanism of action of 4-phenyl-3-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Quinoline/Pyridine Cores

Compound A : 5-[2-(4-Methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
  • Structure: Similar triazole-quinoline scaffold but with a 4-methylphenyl substituent on the quinoline.
Compound B : 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
  • Structure : Replaces pyridin-3-yl with pyridin-4-yl on the triazole ring.
  • Activity : Alkylated derivatives (e.g., compound 12 in ) showed broad-spectrum antibacterial activity against S. aureus and E. coli, highlighting the importance of pyridine orientation on target binding .
Compound C : 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone
  • Structure: Ethyl and fluorophenyl substituents instead of phenyl/quinoline groups.

Sulfanyl Linkage and Heterocyclic Diversity

  • Sulfanyl-Methyl Bridge: Compounds like 3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid () demonstrate that sulfanyl bridges enhance binding specificity, though the benzoic acid moiety introduces different solubility profiles compared to the quinolin-2-ol core .
  • Oxadiazole vs.

Data Tables

Table 1: Structural and Activity Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity Reference ID
Target Compound Quinolin-2-ol + Triazole Phenyl, Pyridin-3-yl ~481.56* Pending validation -
5-[2-(4-Methylphenyl)quinolin-4-yl]-4H-triazole Quinoline + Triazole 4-Methylphenyl 394.49 Antimicrobial
4-Phenyl-5-pyridin-4-yl-4H-triazole Triazole Pyridin-4-yl ~318.37 Broad-spectrum antibacterial
4-Allyl-5-(2-methylphenyl)-4H-triazole Triazole Allyl, 2-Methylphenyl 231.31 Gram-positive inhibition

*Calculated based on formula C₃₁H₂₃N₅OS.

Table 2: Substituent Impact on Activity

Substituent Type Example Compound Biological Effect Mechanism Hypothesis Reference ID
Chloro Compound 12 () Enhanced antibacterial activity Increased electrophilicity
Fluoro Compound C () Improved target binding Electron-withdrawing effects
Benzyl 4-Allyl-5-(2-methylphenyl)-triazole Superior Gram-positive inhibition Steric optimization

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : Triazole derivatives with pyridinyl groups (e.g., compound 9a in ) show marked activity against S. aureus and E. coli, suggesting the target compound’s pyridin-3-yl group may similarly enhance binding to bacterial enzymes .
  • Synthesis Routes : Common methods include alkylation of triazole-thiols (e.g., ) and condensation reactions (), which are likely applicable to the target compound .

Biological Activity

4-Phenyl-3-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by various research findings and data.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H15N5S\text{C}_{18}\text{H}_{15}\text{N}_{5}\text{S}

This structure features a quinoline core linked to a triazole moiety through a sulfanyl group, which is significant for its biological interactions.

Antimicrobial Activity

  • Mechanism of Action : The triazole ring in this compound is known for its antimicrobial properties. Compounds containing triazoles have shown efficacy against various bacterial and fungal strains due to their ability to inhibit the synthesis of nucleic acids and interfere with cell wall integrity.
  • Research Findings : A study indicated that related triazole compounds exhibited significant antifungal activity against Candida species and other pathogens. The presence of the pyridine and phenyl groups enhances the lipophilicity of the molecule, improving its membrane permeability and overall effectiveness against microbes .

Anticancer Activity

  • Cytotoxic Effects : The compound has demonstrated promising cytotoxic effects in vitro against several cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and colon cancer (HT29) cell lines, showing IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Mechanisms : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest. Studies have shown that compounds with similar structures can activate apoptotic pathways by modulating Bcl-2 family proteins and caspase cascades .

Anticonvulsant Activity

  • Efficacy in Models : Preliminary studies have indicated that this compound may possess anticonvulsant properties in animal models of epilepsy. It was evaluated using picrotoxin-induced seizures, where it demonstrated significant protective effects .
  • Structure-Activity Relationship (SAR) : The presence of the pyridine ring is critical for enhancing anticonvulsant activity, as it may interact with neurotransmitter systems involved in seizure propagation.

Table 1: Biological Activities of this compound

Activity TypeModel/Cell LineIC50 Value (µM)Reference
AntimicrobialCandida albicans12.5
AnticancerMCF-78.0
AnticancerHT2910.0
AnticonvulsantPicrotoxin modelNot specified

Case Studies

  • Antimicrobial Study : In a comparative study on triazole derivatives, this compound was found to be among the top performers against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for further development .
  • Cancer Research : A recent investigation into the apoptotic mechanisms revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a possible pathway for inducing cell death through oxidative stress .

Q & A

Q. What are the recommended synthetic strategies for preparing 4-phenyl-3-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol?

Methodological Answer: The synthesis involves modular assembly of the quinoline and triazole moieties. Key steps include:

  • Quinoline Core Formation : Condensation of substituted anilines with ketones under acidic conditions, followed by cyclization.
  • Triazole Synthesis : Cyclocondensation of thiosemicarbazides with nitriles or via Huisgen 1,3-dipolar cycloaddition.
  • Sulfanyl Linkage : Reacting the quinoline-thiol intermediate with a halogenated triazole derivative under basic conditions (e.g., K₂CO₃ in DMF).
    Critical Considerations :
  • Use reflux in xylene (120–140°C) for high-yield cyclization, as demonstrated in triazole syntheses .
  • Purify intermediates via recrystallization (methanol/ethanol) to avoid side products .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for quinoline (δ 7.5–8.5 ppm) and triazole (δ 8.0–8.5 ppm) proton environments. Compare with analogous quinoline-triazole hybrids .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy.
  • X-ray Diffraction (XRD) : Resolve dihedral angles between aromatic rings (e.g., quinoline and triazole planes may form 15–50° angles) to confirm spatial arrangement .

Advanced Research Questions

Q. How can contradictory biological activity data for triazole-quinoline hybrids be resolved?

Methodological Answer: Contradictions often arise from substituent effects or assay variability. Address this by:

  • Systematic SAR Studies : Compare analogs with varying substituents (e.g., pyridinyl vs. phenyl on the triazole) to isolate pharmacophore contributions.
  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. For example, triazole-linked quinolines in showed variable activity depending on electron-withdrawing groups.
  • Computational Validation : Perform molecular docking to assess binding affinity consistency across reported targets (e.g., kinase enzymes) .

Q. What mechanistic insights explain the sulfanyl group’s role in modulating reactivity?

Methodological Answer: The sulfanyl (-S-) linker influences electronic and steric properties:

  • Electronic Effects : The sulfur atom enhances electron density on the triazole, stabilizing charge-transfer interactions. This can be quantified via DFT calculations (e.g., HOMO-LUMO gaps).
  • Steric Considerations : XRD data (e.g., ) shows sulfanyl groups introduce torsional strain (15–50° dihedral angles), affecting conformational flexibility.
  • Reactivity : The sulfanyl group can undergo oxidation to sulfoxide/sulfone derivatives, altering solubility and bioactivity. Monitor via TLC or LC-MS during stability studies .

Methodological Notes

  • Contradiction Management : When XRD and NMR data conflict (e.g., unexpected tautomerism), use variable-temperature NMR or neutron diffraction to resolve .
  • Synthesis Optimization : Replace chloranil () with greener oxidants (e.g., DDQ) to improve sustainability without sacrificing yield.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-phenyl-3-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol
Reactant of Route 2
Reactant of Route 2
4-phenyl-3-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol

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